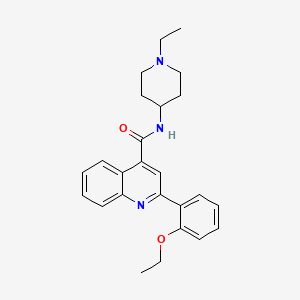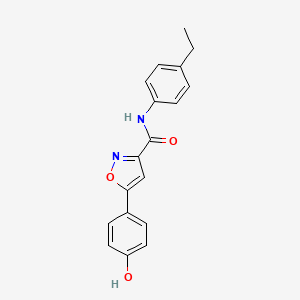![molecular formula C22H18N8 B6136684 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole], also known as PMPT, is a tetrazole-based compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two tetrazole rings connected by a phenylene group. PMPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is not well understood. However, it is believed that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has also been shown to bind to certain receptors, including the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and physiological effects:
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits anti-inflammatory, antioxidant, and anticancer properties. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits antihypertensive and hypoglycemic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in laboratory experiments. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively insoluble in water, which can make it difficult to use in aqueous environments. Additionally, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. In medicinal chemistry, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in the development of new materials. In analytical chemistry, further studies are needed to investigate the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a reagent for the detection and quantification of various metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] and to identify new cellular targets for this compound.
Synthesemethoden
The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] involves the reaction of 4-methylphenylhydrazine with 1,4-dinitrobenzene to form 4-methylphenyl-1,4-dinitrosohydrazine. This intermediate compound is then reacted with sodium azide to form 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in various scientific research fields. In medicinal chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in the development of new materials, including polymers and metal-organic frameworks. In analytical chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been used as a reagent for the detection and quantification of various metal ions.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-[4-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8/c1-15-3-11-19(12-4-15)29-21(23-25-27-29)17-7-9-18(10-8-17)22-24-26-28-30(22)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGPAHWPJVRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)


![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)
